molecular formula C14H14OS B7998474 Ethyl 4-phenoxyphenyl sulfide

Ethyl 4-phenoxyphenyl sulfide

Cat. No.: B7998474
M. Wt: 230.33 g/mol
InChI Key: OBLLKLYIRFDGHZ-UHFFFAOYSA-N
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Description

Ethyl 4-phenoxyphenyl sulfide is an organic compound with the molecular formula C14H14OS It is characterized by the presence of an ethyl group attached to a phenoxyphenyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-phenoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyphenyl magnesium bromide with sulfur, followed by the addition of ethyl iodide. The reaction is typically carried out in anhydrous diethyl ether as a solvent, under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the reaction of 4-phenoxyphenyl thiol with ethyl bromide in the presence of a base such as potassium carbonate can be employed. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenoxyphenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, triflic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products:

    Oxidation: Ethyl 4-phenoxyphenyl sulfoxide, ethyl 4-phenoxyphenyl sulfone.

    Reduction: 4-phenoxyphenyl thiol.

    Substitution: Various substituted phenoxyphenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-phenoxyphenyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-phenoxyphenyl sulfide involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the sulfur atom in the compound undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the electron-donating properties of the phenoxy group, which stabilizes the transition state .

Comparison with Similar Compounds

Ethyl 4-phenoxyphenyl sulfide can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits slightly different reactivity and physical properties.

    4-phenoxyphenyl thiol: The thiol analog of this compound, which has different reactivity due to the presence of a thiol group.

    4-phenoxyphenyl sulfoxide: The oxidized form of this compound, which has different chemical properties and applications.

This compound is unique due to its specific combination of an ethyl group and a phenoxyphenyl sulfide moiety, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-ethylsulfanyl-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLLKLYIRFDGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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